molecular formula C10H17N7O11S2 B1139284 Gonyautoxin viii CAS No. 80226-62-6

Gonyautoxin viii

Cat. No.: B1139284
CAS No.: 80226-62-6
M. Wt: 475.4 g/mol
InChI Key: OKSSKVHGKYJNLL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gonyautoxin VIII involves several steps, starting from simpler organic compounds. One of the known synthetic routes involves the use of L-serine methyl ester as a starting material. The process includes the formation of a tricyclic frame through a series of reactions, including ring closure, deprotection, and amination . The reaction conditions typically involve the use of aldehydes, guanidine, and various protecting groups to stabilize the intermediates .

Industrial Production Methods

Most of the available this compound is extracted from natural sources, specifically from marine dinoflagellates such as Alexandrium species .

Chemical Reactions Analysis

Types of Reactions

Gonyautoxin VIII undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include mild acids for enhancing toxicity, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives with altered toxicity profiles. These derivatives can be used to study the structure-activity relationship of the toxin and its effects on biological systems .

Comparison with Similar Compounds

Gonyautoxin VIII is part of a group of similar toxic molecules known as saxitoxins. Other compounds in this group include:

This compound is unique due to its novel sulphonatocarbamoyl function, which enhances its toxicity upon mild acid treatment . This feature distinguishes it from other saxitoxins and makes it a valuable compound for studying the effects of structural modifications on toxicity.

Properties

CAS No.

80226-62-6

Molecular Formula

C10H17N7O11S2

Molecular Weight

475.4 g/mol

IUPAC Name

(2,6-diamino-10,10-dihydroxy-9-sulfooxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methoxycarbonylsulfamic acid

InChI

InChI=1S/C10H17N7O11S2/c11-6-14-5-3(2-27-8(18)16-29(21,22)23)13-7(12)17-1-4(28-30(24,25)26)10(19,20)9(5,17)15-6/h3-5,19-20H,1-2H2,(H2,12,13)(H,16,18)(H3,11,14,15)(H,21,22,23)(H,24,25,26)

InChI Key

OKSSKVHGKYJNLL-UHFFFAOYSA-N

SMILES

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O

Canonical SMILES

C1C(C(C23N1C(=NC(C2N=C(N3)N)COC(=O)NS(=O)(=O)O)N)(O)O)OS(=O)(=O)O

Synonyms

N-Sulfocarbamoylgonyautoxin 3;  Toxin C2 from Protogonyaulax;  Protogonyautoxin 2

Origin of Product

United States

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